molecular formula C32H40N10O5 B1197943 Histidyl-phenylalanyl-arginyl-tryptophan CAS No. 4289-02-5

Histidyl-phenylalanyl-arginyl-tryptophan

Cat. No.: B1197943
CAS No.: 4289-02-5
M. Wt: 644.7 g/mol
InChI Key: ZFIWNOVWFLTRKY-DROSFRCNSA-N
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Description

Histidyl-phenylalanyl-arginyl-tryptophan is a tetrapeptide composed of four amino acids: histidine, phenylalanine, arginine, and tryptophan. This compound is known for its biological activity and is often studied for its potential therapeutic applications. It is a part of the larger family of peptides, which play crucial roles in various biological processes.

Biochemical Analysis

Biochemical Properties

Histidyl-phenylalanyl-arginyl-tryptophan plays a significant role in biochemical reactions due to its unique amino acid composition. This tetrapeptide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit melanocyte-stimulating and lipolytic activities . The interaction with melanocortin receptors, particularly MC1R, is crucial for its role in stimulating melanogenesis and lipolysis . Additionally, the presence of arginine and tryptophan residues allows it to interact with enzymes involved in nitric oxide synthesis and serotonin production, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the melanocortin 1 receptor (MC1R), leading to increased melanin production in melanocytes . This activation also enhances the skin’s defense mechanisms against oxidative stress and UV-induced DNA damage . Furthermore, the tetrapeptide’s interaction with nitric oxide synthase can modulate nitric oxide levels, impacting vasodilation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The tetrapeptide binds to the melanocortin 1 receptor (MC1R), triggering a cascade of intracellular signaling events that result in increased melanin production . Additionally, it can interact with nitric oxide synthase, leading to the production of nitric oxide, which plays a role in vasodilation and immune modulation . The presence of tryptophan allows it to influence serotonin synthesis, affecting mood and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The tetrapeptide exhibits stability under certain conditions, but its activity can degrade over prolonged periods . Long-term studies have shown that continuous exposure to the tetrapeptide can lead to sustained melanogenesis and lipolysis in vitro . Its stability and efficacy may vary depending on the experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been found to enhance melanogenesis and lipolysis without significant adverse effects . High doses can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a minimum concentration is required to elicit a biological response, and exceeding this threshold can result in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as peptidases, which break down the tetrapeptide into its constituent amino acids . These amino acids can then enter different metabolic pathways, including the synthesis of nitric oxide from arginine and serotonin from tryptophan . The tetrapeptide’s interaction with melanocortin receptors also influences metabolic flux and metabolite levels related to melanogenesis and lipolysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The tetrapeptide can be transported across cell membranes via peptide transporters and can bind to melanocortin receptors on the cell surface . Its distribution within tissues is influenced by its interactions with binding proteins and its affinity for specific cellular compartments . The tetrapeptide’s localization and accumulation can affect its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The tetrapeptide is primarily localized in the cytoplasm and cell membrane, where it interacts with melanocortin receptors and other biomolecules . Targeting signals and post-translational modifications may direct the tetrapeptide to specific compartments or organelles, influencing its biological effects . The subcellular localization of the tetrapeptide is essential for its role in melanogenesis, lipolysis, and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of histidyl-phenylalanyl-arginyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid, protected at its amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial processes often optimize reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Histidyl-phenylalanyl-arginyl-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: Functional groups on the amino acid side chains can be substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

    Oxidation: Kynurenine derivatives.

    Reduction: Reduced peptide bonds.

    Substitution: Modified peptides with substituted side chains.

Scientific Research Applications

Histidyl-phenylalanyl-arginyl-tryptophan has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Comparison with Similar Compounds

Histidyl-phenylalanyl-arginyl-tryptophan can be compared to other similar peptides, such as:

    Histidyl-phenylalanyl-arginyl-glycine: Similar structure but with glycine instead of tryptophan.

    Histidyl-phenylalanyl-lysyl-tryptophan: Similar structure but with lysine instead of arginine.

Uniqueness: this compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. The combination of these amino acids allows for unique interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N10O5/c33-23(14-21-16-37-17-40-21)28(43)19-9-7-18(8-10-19)12-24(34)29(44)41-26(6-3-11-38-32(35)36)30(45)42-27(31(46)47)13-20-15-39-25-5-2-1-4-22(20)25/h1-2,4-5,7-10,15-17,23-24,26-27,39H,3,6,11-14,33-34H2,(H,37,40)(H,41,44)(H,42,45)(H,46,47)(H4,35,36,38)/t23-,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIWNOVWFLTRKY-DROSFRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)C(=O)C(CC4=CN=CN4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)[C@H](CC4=CN=CN4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195550
Record name Acth (6-9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4289-02-5
Record name Acth (6-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (6-9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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